4,6-Dichloro-2-cyclohexylpyrimidine
CAS No.:
Cat. No.: VC13388064
Molecular Formula: C10H12Cl2N2
Molecular Weight: 231.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12Cl2N2 |
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Molecular Weight | 231.12 g/mol |
IUPAC Name | 4,6-dichloro-2-cyclohexylpyrimidine |
Standard InChI | InChI=1S/C10H12Cl2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |
Standard InChI Key | DUYIRAHITOGHHU-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C2=NC(=CC(=N2)Cl)Cl |
Canonical SMILES | C1CCC(CC1)C2=NC(=CC(=N2)Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 4,6-dichloro-2-cyclohexylpyrimidine is C₁₀H₁₂Cl₂N₂, with a molecular weight of 255.12 g/mol. The pyrimidine core is a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions. The chlorine atoms at the 4- and 6-positions introduce electron-withdrawing effects, while the cyclohexyl group at the 2-position contributes steric bulk and lipophilicity.
Key Structural Features:
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Halogenation: The 4,6-dichloro configuration enhances electrophilic reactivity, making the compound amenable to nucleophilic substitution reactions .
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Cyclohexyl Substituent: The cyclohexyl group increases hydrophobicity, potentially improving membrane permeability in biological systems .
Physicochemical Data
Direct experimental data for this compound are scarce, but analogous compounds offer insights:
The cyclohexyl group likely elevates the melting point compared to smaller alkyl substituents due to increased van der Waals interactions .
Synthetic Methodologies
Chlorination of Pyrimidine Precursors
The synthesis of 4,6-dichloropyrimidine derivatives typically involves chlorination of dihydroxypyrimidine intermediates. A patent by outlines a method using phosphorus oxychloride (POCl₃) in the presence of hindered amines (e.g., Hunig’s base):
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Reaction Mechanism:
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Modifications for Cyclohexyl Derivatives:
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Introducing the cyclohexyl group likely occurs via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) at the 2-position before or after chlorination.
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Example pathway:
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Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at the 2-, 4-, and 6-positions requires careful control of reaction conditions.
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Byproduct Formation: Phosphorus residues from POCl₃ may complicate purification, necessitating techniques like counter-current extraction .
Applications in Industrial and Pharmaceutical Contexts
Agrochemical Intermediates
Chlorinated pyrimidines are pivotal in synthesizing herbicides and fungicides. For example:
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Sulfonylurea Herbicides: 4,6-Dichloropyrimidine derivatives act as precursors in sulfonylurea synthesis, which inhibit acetolactate synthase in plants .
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Fungicidal Activity: The cyclohexyl group may enhance lipid solubility, improving bioavailability in antifungal agents .
Pharmaceutical Relevance
While direct studies on 4,6-dichloro-2-cyclohexylpyrimidine are lacking, structurally related compounds exhibit:
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Kinase Inhibition: Pyrimidine derivatives often target ATP-binding pockets in kinases, making them candidates for anticancer therapies.
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Antiviral Potential: Chlorine atoms can stabilize interactions with viral protease active sites .
Future Research Directions
Unexplored Synthetic Routes
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Catalytic C–H Functionalization: Direct cyclohexylation via transition-metal catalysts could streamline synthesis.
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Green Chemistry Approaches: Replace POCl₃ with less toxic chlorinating agents (e.g., NaCl/Oxone systems).
Biological Screening
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Targeted Assays: Evaluate the compound’s efficacy against specific kinases or microbial targets.
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Structure-Activity Relationships (SAR): Compare activity with analogs to optimize the cyclohexyl group’s role.
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